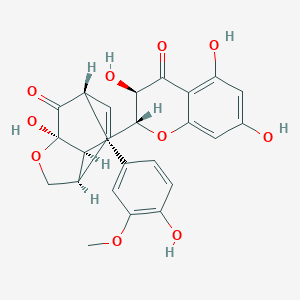
Silydianin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
シリジアニンは、マリアアザミ(Silybum marianum)の種子に含まれるフラボノリグナン化合物です。 シリジアニンは、シリマリン(シリビニン、イソシリビニン、シリクリستینなどのフラボノリグナンが複雑に混ざり合ったもの)の活性成分の一つです 。シリジアニンは、肝保護作用で知られています。つまり、肝細胞を損傷から保護するのに役立ちます。
準備方法
合成経路と反応条件
シリジアニンは、通常、マリアアザミの種子から抽出されます。 抽出プロセスには、アセトン、エタノール、メタノール、酢酸エチルなどの極性有機溶媒の使用が含まれます 。 種子はまず、n-ヘキサンを使用して脱脂され、その後、メタノールを使用してシリジアニンを含むフラボノリグナンが抽出されます .
工業生産方法
工業現場では、抽出プロセスは、大量のマリアアザミ種子に対応できるようにスケールアップされます。種子は細かい粉末に粉砕され、溶媒抽出にかけられます。得られた抽出物は、シリジアニンやその他のフラボノリグナンを単離するために精製されます。 精製された化合物は、多くの場合、栄養補助食品や製薬製剤に使用されます .
化学反応の分析
反応の種類
シリジアニンは、酸化、還元、置換反応など、さまざまな化学反応を起こします。
一般的な試薬と条件
酸化: シリジアニンは、過酸化水素や過マンガン酸カリウムなどの試薬を用いて、酸性または塩基性条件下で酸化することができます。
還元: シリジアニンの還元は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を用いて達成することができます。
置換: シリジアニンは、適切な触媒の存在下で、ハロゲンやその他の求核剤と置換反応を起こすことができます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件や試薬によって異なります。例えば、シリジアニンの酸化は、キノンの生成につながる可能性があり、還元は、アルコールや化合物の他の還元型をもたらす可能性があります。
科学研究の用途
シリジアニンは、幅広い科学研究の用途があります。
科学的研究の応用
Silidianin has a wide range of scientific research applications:
作用機序
シリジアニンは、主にその抗酸化作用によって効果を発揮します。 シリジアニンは、フリーラジカルのスカベンジャーとして作用し、酸化ストレスを軽減し、細胞損傷を防ぎます 。 シリジアニンは、細胞損傷、線維化、肝硬変に関連する酵素系も調節します 。 肝細胞を毒素や酸化損傷から保護することで、シリジアニンは肝機能と健康を維持するのに役立ちます .
類似の化合物との比較
シリジアニンは、シリマリンに含まれるいくつかのフラボノリグナンの一つです。その他の類似の化合物には、以下が含まれます。
シリビニン: シリマリンの中で最も豊富で、よく研究されているフラボノリグナンで、強力な肝保護作用で知られています.
イソシリビニン: シリビニンと同様の特性を持つ別のフラボノリグナン.
シリクリستین: 抗酸化作用と肝保護作用で知られています.
類似化合物との比較
Silidianin is one of several flavonolignans found in silymarin. Other similar compounds include:
Silibinin: The most abundant and well-studied flavonolignan in silymarin, known for its strong hepatoprotective effects.
Isosilibinin: Another flavonolignan with similar properties to silibinin.
Silychristin: Known for its antioxidant and hepatoprotective properties.
Silidianin is unique in its specific molecular structure and its particular balance of antioxidant and hepatoprotective activities .
特性
CAS番号 |
29782-68-1 |
|---|---|
分子式 |
C25H22O10 |
分子量 |
482.4 g/mol |
IUPAC名 |
(3R)-3-hydroxy-10-(4-hydroxy-3-methoxyphenyl)-8-(3,5,7-trihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-4-oxatricyclo[4.3.1.03,7]dec-8-en-2-one |
InChI |
InChI=1S/C25H22O10/c1-33-16-4-9(2-3-14(16)27)18-11-7-12(20-13(18)8-34-25(20,32)24(11)31)23-22(30)21(29)19-15(28)5-10(26)6-17(19)35-23/h2-7,11,13,18,20,22-23,26-28,30,32H,8H2,1H3/t11?,13?,18?,20?,22?,23?,25-/m1/s1 |
InChIキー |
CYGIJEJDYJOUAN-AKRZRKSXSA-N |
SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
異性体SMILES |
COC1=C(C=CC(=C1)C2C3CO[C@@]4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
正規SMILES |
COC1=C(C=CC(=C1)C2C3COC4(C3C(=CC2C4=O)C5C(C(=O)C6=C(C=C(C=C6O5)O)O)O)O)O |
Key on ui other cas no. |
29782-68-1 |
ピクトグラム |
Irritant |
同義語 |
silidianin silydianin |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















